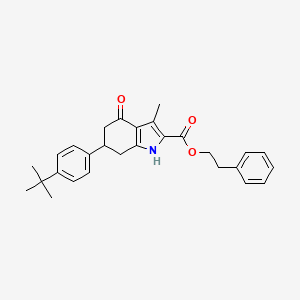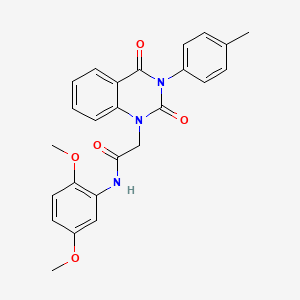![molecular formula C23H19N5O2 B11431968 9-(2,5-Dimethyl-phenyl)-3-methyl-1-phenyl-1,9-dihydro-1,2,6,8,9-pentaaza-cyclopenta[b]naphthalene-5,7-dione](/img/structure/B11431968.png)
9-(2,5-Dimethyl-phenyl)-3-methyl-1-phenyl-1,9-dihydro-1,2,6,8,9-pentaaza-cyclopenta[b]naphthalene-5,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(2,5-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[4’,3’:5,6]pyrido[2,3-d]pyrimidine-5,7(6H,9H)-dione is a complex heterocyclic compound that belongs to the class of pyrazolo[4,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of cancer research due to their ability to inhibit certain enzymes and pathways involved in cell proliferation .
Preparation Methods
The synthesis of 9-(2,5-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[4’,3’:5,6]pyrido[2,3-d]pyrimidine-5,7(6H,9H)-dione typically involves multi-step reactions starting from readily available starting materials. One common method involves the condensation of 2-amino-4,6-dichloropyrimidine with 2,5-dimethylphenylhydrazine to form an intermediate, which is then cyclized under acidic conditions to yield the desired pyrazolo[4,3-d]pyrimidine scaffold . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to improve yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of cyclin-dependent kinase 2 (CDK2), an enzyme involved in cell cycle regulation. By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, thereby halting cell cycle progression and inducing apoptosis in cancer cells . This mechanism makes it a promising candidate for targeted cancer therapy.
Comparison with Similar Compounds
Similar compounds include other pyrazolo[4,3-d]pyrimidines and their derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits similar biological activities but with different structural features. The uniqueness of 9-(2,5-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[4’,3’:5,6]pyrido[2,3-d]pyrimidine-5,7(6H,9H)-dione lies in its specific substitution pattern, which enhances its binding affinity and selectivity towards CDK2.
Properties
Molecular Formula |
C23H19N5O2 |
|---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
2-(2,5-dimethylphenyl)-6-methyl-4-phenyl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),3(7),5,8-tetraene-10,12-dione |
InChI |
InChI=1S/C23H19N5O2/c1-13-9-10-14(2)19(11-13)27-20-18(21(29)25-23(30)24-20)12-17-15(3)26-28(22(17)27)16-7-5-4-6-8-16/h4-12H,1-3H3,(H,25,29,30) |
InChI Key |
IPDLMSGRJCOZTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C3=C(C=C4C2=NC(=O)NC4=O)C(=NN3C5=CC=CC=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2-chlorophenyl)methyl]-6-[1-({[(2-chlorophenyl)methyl]carbamoyl}methyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl]hexanamide](/img/structure/B11431894.png)
![3-(3-chloro-4-methylphenyl)-8-(3-fluorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11431903.png)
![3-(2,4-dimethoxyphenyl)-8-[4-(methylsulfanyl)phenyl]-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11431904.png)
![2-[4-(dimethylamino)phenyl]-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11431912.png)
![8-(5-bromo-2-methoxyphenyl)-3-(2-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11431918.png)
![N-(3-Chloro-4-fluorophenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-YL]sulfanyl}acetamide](/img/structure/B11431919.png)

![5-[4-(benzyloxy)-3-methoxyphenyl]-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione](/img/structure/B11431925.png)

![N-[4-(1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzoimidazol-5-ylsulfamoyl)-3-methyl-phenyl]-acetamide](/img/structure/B11431934.png)
![5-amino-N-(4-methylphenyl)-1-{2-[(2-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11431939.png)
![4-[2-(benzyloxy)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B11431960.png)
![1-(4-chlorobenzyl)-3-(4-chlorophenyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B11431961.png)
![2-(furan-2-yl)-5-methyl-N-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11431977.png)
